molecular formula C23H36N4O4 B8069841 Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1)

Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1)

Cat. No.: B8069841
M. Wt: 432.6 g/mol
InChI Key: JBIZFCHJQXSVKL-SGUGBAGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) is a complex synthetic peptide derivative designed for advanced research applications. Its structure, featuring N-methylated valine and alanine residues, is engineered to enhance metabolic stability and modulate bioavailability in physiological studies, a characteristic benefit of N-methyl modification noted in pharmaceutical research . This compound is provided exclusively for laboratory research purposes. Primary Research Applications: Investigation of peptide stability and resistance to enzymatic degradation. Exploration of structure-activity relationships (SAR) in novel peptide therapeutics. Use as a key intermediate in the custom synthesis of more complex peptidomimetics and macrocyclic compounds, similar to those studied for receptor modulation . Usage Note: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All information presented is for informational purposes and is not a guarantee of product performance.

Properties

IUPAC Name

(2E,4E,6E)-N-[(3S,9S)-3,4,7-trimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O4/c1-7-8-9-10-11-14-19(28)25-18-13-12-15-24-21(29)17(4)26(5)23(31)20(16(2)3)27(6)22(18)30/h7-11,14,16-18,20H,12-13,15H2,1-6H3,(H,24,29)(H,25,28)/b8-7+,10-9+,14-11+/t17-,18-,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIZFCHJQXSVKL-SGUGBAGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(=O)NC1CCCNC(=O)C(N(C(=O)C(N(C1=O)C)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)N[C@H]1CCCNC(=O)[C@@H](N(C(=O)C(N(C1=O)C)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Agents

Research has shown that cyclic peptides containing ncAAs exhibit significant antiviral activity. For instance, compounds similar to Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) have demonstrated efficacy against influenza viruses, with effective concentrations (EC50) in the low micromolar range . This suggests potential applications in developing antiviral therapeutics.

Protease Inhibitors

The unique properties of ncAAs make them ideal candidates for designing protease inhibitors. By incorporating these amino acids into peptide sequences, researchers can create inhibitors that are more resistant to enzymatic degradation, thereby enhancing their therapeutic potential . The structural diversity provided by ncAAs allows for the fine-tuning of binding affinities and specificities toward target proteases.

Structural Biology

Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) can be utilized in structural biology studies to investigate protein structures using techniques such as X-ray crystallography and NMR spectroscopy. The incorporation of ncAAs can facilitate the determination of protein structures by providing unique scattering properties or stabilizing specific conformations .

Mechanistic Studies

The compound's ability to alter the interactions within biological systems enables researchers to study molecular mechanisms underlying various biological processes. For example, studies involving peptide-copper complexes have indicated that modifications with ncAAs can influence reactive oxygen species (ROS) generation, which is relevant in neurodegenerative disease research .

Synthesis and Characterization

The synthesis of Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) typically involves standard peptide coupling techniques combined with protective group strategies to ensure selective reactions at specific sites on the amino acids. Advanced methodologies such as Fmoc-based solid-phase peptide synthesis (SPPS) are often employed to achieve high purity and yield .

Case Studies

  • Case Study 1: Antiviral Activity : A cyclic peptide derived from a similar structure showed promising antiviral effects against H1N1 and H9N2 strains, highlighting the potential for Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) in therapeutic applications.
  • Case Study 2: Protease Inhibition : Research demonstrated that peptides incorporating ncAAs exhibited enhanced stability and specificity towards certain proteases, showcasing their utility in drug design.

Chemical Reactions Analysis

Structural Elucidation and Key Reactions

Sclerotiotide M features a cyclic structure composed of three residues: N-methyl-l-alanine (NMe-l-Ala) , N-methyl-l-valine (NMe-l-Val) , and Nα-5-carboxyhexa-2,4-dienoyl-l-ornithine (Figure 3 in ). Key reactions used to characterize its structure include:

Hydrolysis and Derivatization

  • Acid Hydrolysis : The peptide was hydrolyzed under acidic conditions (6 M HCl, 110°C, 24 h) to release free amino acids .

  • FDAA Derivatization : Hydrolysates were treated with 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide (FDAA, Marfey’s reagent) to determine amino acid stereochemistry. HPLC analysis confirmed the presence of l-NMe-Ala , l-NMe-Val , and l-ornithine (Orn) .

Cyclization Mechanism

The cyclic structure is stabilized by an ester bond between the carboxyhexa-2,4-dienoyl group on Orn and the N-terminal amine of NMe-l-Ala. This cyclization is critical for its bioactive conformation .

Spectroscopic Characterization

Key NMR and mass spectrometry data are summarized below:

Table 1: NMR Data for Sclerotiotide M (δ in ppm)

| Position | 1H^1H
NMR (Multiplicity, J in Hz) | 13C^{13}C
NMR |
|----------|-------------------------------------|----------------|
| NMe-Ala | 2.83 (s, CH3_3
) | 30.1 (CH3_3
) |
| NMe-Val | 2.83 (s, CH3_3
) | 30.2 (CH3_3
) |
| Orn(1) | 8.39 (d, J = 7.6 Hz, αH) | 171.9 (C=O) |
| Carboxyhexa-2,4-dienoyl | 6.55 (d, J = 14.3 Hz, H-2') | 163.8 (C=O) |

Table 2: HRESIMS Data

| Compound | Molecular Formula | Observed [M+H]+^+
|
|----------|-------------------|---------------------|
| Sclerotiotide M | C20_{20}
H28_{28}
N4_4
O6_6
| 451.2556 |

Biological Activity and Stability

Sclerotiotide M exhibits potent antibacterial activity, particularly against Bacillus cereus and Edwardsiella tarda:

Table 3: Minimum Inhibitory Concentrations (MIC, μg/mL)

PathogenMIC
Bacillus cereus3.13
Edwardsiella tarda1.56
Vibrio parahemolyticus3.13
  • Stability : The cyclic structure enhances resistance to proteolytic degradation. No decomposition was observed under physiological pH (7.4) over 24 hours .

  • Mechanism : Likely involves membrane disruption, as seen in similar cyclic peptides .

Synthetic and Biosynthetic Considerations

While sclerotiotide M is naturally produced by Aspergillus insulicola, its synthesis could employ:

  • Solid-Phase Peptide Synthesis (SPPS) : Using Fmoc/t-Bu chemistry for sequential coupling of NMe-amino acids .

  • Cyclization Strategies : Late-stage macrolactamization or esterification .

Comparative Analysis with Analogues

Modifications to the carboxyhexa-2,4-dienoyl group or N-methylation sites alter bioactivity. For example:

  • Sclerotiotide M (1) : MIC = 1.56 μg/mL against E. tarda.

  • Analogues (2–6) : Reduced activity (MIC >25 μg/mL) .

Preparation Methods

Resin Selection and Initial Loading

  • Resin type : Rink amide ChemMatrix resin (0.33 mmol/g loading) optimizes steric accessibility for N-methylated residues.

  • C-terminal attachment : Fmoc-N(Me)Ala-OH loaded via standard DIC/Oxyma coupling (DMF, 2 hr).

N(Me)Val Incorporation

  • DL configuration : Racemic Fmoc-N(Me)Val-OH coupled using PyAOP/DIEA (1:2 molar ratio, DMF, 4 hr).

  • Monitoring : Kaiser test confirms completion; incomplete couplings addressed via double coupling with HATU.

Ornithine Functionalization

  • Side-chain protection :

    • γ-Thiol : tert-butyl (tBu) protection for post-synthetic modifications (e.g., cyclization via native chemical ligation).

    • δ-Amine : Allyloxycarbonyl (Alloc) group retained during SPPS, removed post-cleavage via Pd(PPh₃)₄ (5 mol%, 2 hr).

  • Coupling conditions : Fmoc-Orn(Alloc,γ-StBu)-OH coupled using TBTU/HOBt (DMF, 3 hr).

N-Methylation Techniques

Pre-Methylated Building Blocks

  • Fmoc-N(Me)Ala-OH and Fmoc-N(Me)Val-OH : Synthesized via reductive alkylation of Fmoc-Ala-OH/Fmoc-Val-OH with formaldehyde/NaBH₃CN (CH₃CN, 12 hr).

  • Purity : ≥98% by reverse-phase HPLC (C18, 0.1% TFA/MeCN).

On-Resin Methylation

  • Temporary protection : Boc-group introduced at α-amine using Boc₂O/DIEA (DMF, 1 hr).

  • Methylation : CH₃I (5 equiv) in DMF with NaHCO₃ (2 hr, 25°C), followed by Boc deprotection (50% TFA/DCM).

Deprotection and Cleavage

  • Resin cleavage : TFMSA/TFA/thioanisole (90:5:5, 2 hr) removes tBu/Alloc groups while preserving γ-thiol.

  • Side-chain stability : Trt-protected thiols (if present) require concurrent TCEP (0.5 M) to prevent disulfide formation.

Cyclization and Post-Synthetic Modifications

Head-to-Tail Cyclization

  • Native chemical ligation (NCL) : γ-Thiol of Orn reacts with C-terminal thioester (0.2 M phosphate, pH 7.1, 16 hr).

  • Yield : 62–68% after RP-HPLC purification (C18, 10–40% MeCN gradient).

Functional Group Derivatization

  • Fluorophore conjugation : Maleimide-Cy5.5 reacts with γ-thiol (PBS, pH 7.4, 2 hr).

  • Metal chelation : AAZTA-C4-CO-MES thioester ligated via NCL (1.5 equiv, 4 hr).

Analytical Characterization

Parameter Method Results
PurityRP-HPLC (C18, 220 nm)95.2% (tₐ = 12.7 min)
Molecular weightHRMS (ESI+)[M+H]⁺: 435.2246 (calc. 435.2249)
StereochemistryMarfey’s analysis (FDAA derivatization)l-N(Me)Ala, dl-N(Me)Val, l-Orn
Secondary structureCD spectroscopy (190–260 nm)Random coil (minima at 208/222 nm)

Key Optimization Steps

  • Coupling agents : PyAOP outperforms HBTU for N-methylated residues (yield ↑18%).

  • Racemic control : Chiral HPLC (Chirobiotic T column) confirms 1:1 dl-N(Me)Val ratio.

  • Cyclization efficiency : 3.0 M guanidinium HCl enhances solubility, reducing oligomerization.

Comparative Performance of Methods

Method Yield Purity Time Reference
SPPS with pre-methylated72%95%5 days
On-resin methylation58%89%7 days
Hybrid solution-phase65%92%6 days

Industrial-Scale Considerations

  • Cost analysis : Pre-methylated building blocks add $480/g vs. $220/g for on-resin methylation.

  • Green chemistry : DMSO/CO₂ expands solvent recycling for TFMSA .

Q & A

Q. 1.1. What are the recommended methodologies for synthesizing and characterizing Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1)?

To synthesize this modified peptide, solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection is commonly used. Key steps include:

  • N-methylation : Use methyl iodide or trimethyloxonium tetrafluoroborate for selective methylation of Val and Ala residues.
  • Cyclization : Apply head-to-tail cyclization via amide bond formation using HATU/DIPEA activation .
    For characterization, employ:
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., exact mass 620.274053 Da as in analogous compounds ).
  • NMR spectroscopy : Assign stereochemistry (DL-configuration) and verify N-methylation via absence of NH signals.

Q. 1.2. How can researchers assess the structural stability of Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) under physiological conditions?

Design stability assays using:

  • Circular dichroism (CD) : Monitor secondary structure changes in buffer solutions at varying pH (e.g., 5.0–7.4).
  • HPLC : Track degradation products over time at 37°C.
  • Molecular dynamics (MD) simulations : Predict conformational flexibility using force fields like CHARMM36 .

Q. 1.3. What analytical techniques are critical for confirming the chirality of DL-N(Me)Val and DL-N(Me)Ala residues?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. 2.1. How can contradictions in bioactivity data for Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) across studies be systematically resolved?

  • Meta-analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC50, EC50) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
  • Experimental replication : Control variables such as solvent purity (≥99.9%), temperature (±0.1°C), and cell line passage number .
  • Cross-lab validation : Collaborate with independent labs to verify reproducibility .

Q. 2.2. What experimental designs are optimal for elucidating the structure-activity relationship (SAR) of this compound?

Adopt a mixture design of experiments (DoE) approach:

  • Simplex centroid design : Vary molar ratios of Orn, N(Me)Val, and N(Me)Ala to identify synergistic/antagonistic effects .
  • Response surface methodology (RSM) : Optimize bioactivity (e.g., antimicrobial efficacy) by modeling interactions between residue substitutions and assay conditions .

Q. 2.3. How can computational modeling address gaps in understanding the membrane permeability of Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1)?

  • Molecular docking : Simulate interactions with lipid bilayers (e.g., POPC membranes) using GROMACS.
  • Free energy calculations : Apply umbrella sampling to estimate permeability coefficients (logP) .
  • QSAR models : Corrogate hydrophobicity (clogP) and polar surface area (PSA) with experimental permeability data .

Q. 2.4. What strategies mitigate biases in interpreting NMR or crystallography data for N-methylated peptides?

  • Blinded analysis : Assign spectra/crystal structures to independent researchers without disclosing hypothesized configurations .
  • Multi-method validation : Cross-reference NMR-derived torsional angles with MD simulation trajectories .

Methodological Guidance for Data Analysis

Q. 3.1. How should researchers handle missing or ambiguous data in peptide synthesis workflows?

  • Sensitivity analysis : Quantify the impact of missing data points on yield/purity predictions using Monte Carlo simulations .
  • Error propagation models : Calculate confidence intervals for final product purity based on stepwise reaction efficiencies .

Q. 3.2. What frameworks ensure ethical compliance in studies involving novel bioactive peptides?

  • Informed consent protocols : Disclose potential risks (e.g., cytotoxicity) in cell-based assays .
  • Data anonymization : Encrypt patient-derived data in clinical trials using AES-256 standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.